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Compound of Interest

Compound Name: Ethyl isovalerate

Cat. No.: B153875 Get Quote

This guide provides an in-depth overview of the spectroscopic data for ethyl isovalerate (also

known as ethyl 3-methylbutanoate), a common ester found in fruits and used as a flavoring and

fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining

such spectra. This document is intended for researchers, scientists, and professionals in the

field of drug development and chemical analysis.

Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR Spectroscopy for ethyl isovalerate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl
Isovalerate
Solvent: CDCl₃, Frequency: 90 MHz[1][2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.13 Quartet 2H -O-CH₂-CH₃

~2.17 Multiplet 1H -CH₂-CH(CH₃)₂

~2.15 Doublet 2H -CH₂-CH(CH₃)₂

~1.26 Triplet 3H -O-CH₂-CH₃

~0.96 Doublet 6H -CH( CH₃ )₂

Table 2: ¹³C NMR Spectroscopic Data for Ethyl
Isovalerate
Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Chemical Shift (δ) ppm Carbon Type Assignment

173.02 C C=O (Carbonyl)

60.02 CH₂ -O-CH₂-CH₃

43.57 CH₂ -CH₂-CH(CH₃)₂

25.80 CH -CH₂-CH(CH₃)₂

22.43 CH₃ -CH(CH₃ )₂

14.33 CH₃ -O-CH₂-CH₃

Table 3: Mass Spectrometry Data for Ethyl Isovalerate
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity Assignment

130 Low [M]⁺ (Molecular Ion)[2]

88 100% (Base Peak)
[C₄H₈O₂]⁺ (McLafferty

Rearrangement)[1][2]

85 High [M - OCH₂CH₃]⁺

57 High
[CH(CH₃)₂]⁺ (Isopropyl Cation)

[1][2]

43 Moderate [CH(CH₃)₂]⁺ or [C₃H₇]⁺[1][2]

Table 4: Infrared (IR) Spectroscopy Data for Ethyl
Isovalerate
Technique: Liquid Film/ATR

Wavenumber (cm⁻¹) Intensity Vibration Type

~2960-2870 Strong C-H (sp³) Stretch

~1735 Strong, Sharp C=O (Ester) Stretch

~1180 Strong C-O (Ester) Stretch

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of ethyl isovalerate is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d

(CDCl₃).[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to

the low natural abundance of the ¹³C isotope.[3] The solvent is added to the sample in a

clean, dry vial before transferring the solution into a high-quality NMR tube.[3] A small
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amount of an internal standard, such as tetramethylsilane (TMS), is typically added for

chemical shift referencing.[3]

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the

appropriate frequency for the nucleus being observed (¹H or ¹³C).[4][5] A process called

"locking" is performed, where the instrument's magnetic field is stabilized by focusing on the

deuterium signal from the solvent.[6] "Shimming" is then carried out to optimize the

homogeneity of the magnetic field, which ensures sharp spectral lines.[6] For ¹H NMR, a

small number of scans are usually sufficient. For ¹³C NMR, a significantly larger number of

scans are accumulated and averaged to achieve an adequate signal-to-noise ratio.[5][6]

Data Processing: The acquired data (Free Induction Decay, or FID) is converted into a

spectrum using a Fourier Transform (FT). The spectrum is then phased and the baseline is

corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat/Thin Film): As ethyl isovalerate is a liquid, a "neat" spectrum is

easily obtained.[7] A drop of the liquid is applied to the surface of one salt plate (typically

NaCl or KBr).[7] A second salt plate is placed on top, and the two plates are gently rotated to

spread the liquid into a thin, uniform film.[7][8]

Background Collection: Before running the sample, a background spectrum of the empty

spectrometer chamber is collected. This allows the instrument's software to subtract signals

from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the

spectrometer itself.[7]

Sample Analysis: The salt plates containing the sample film are placed in the sample holder

within the IR spectrometer. The infrared beam is passed through the sample, and the

detector measures the amount of light absorbed at each frequency. The final spectrum

displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Alternative Method (ATR-IR): Attenuated Total Reflectance (ATR) is a common alternative

that requires minimal sample preparation. A drop of the liquid is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide), and the spectrum is collected.[1]
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Mass Spectrometry (MS)
Sample Introduction (GC-MS): For a volatile compound like ethyl isovalerate, Gas

Chromatography-Mass Spectrometry (GC-MS) is a standard method. A small amount of the

sample, dissolved in a volatile solvent, is injected into the gas chromatograph. The GC

separates the components of the sample, and ethyl isovalerate elutes at a characteristic

retention time.

Ionization: As the compound exits the GC column, it enters the ion source of the mass

spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-

energy electron beam (typically 70 eV). This process ejects an electron from the molecule,

creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a

reproducible manner.[9]

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into

a mass analyzer (e.g., a quadrupole or ion trap). The analyzer separates the ions based on

their mass-to-charge ratio (m/z).[9]

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the structural basis

for the observed spectral data.
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Sample Preparation

Instrumental Analysis

Data Output & Interpretation
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General workflow for the spectroscopic analysis of a chemical sample.
Chemical structure of ethyl isovalerate with ¹H NMR assignments.
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Fragmentation Pathways

McLafferty Product Fragmentation
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α-cleavage

[CH₃CO]⁺
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m/z = 87 (not shown)

Click to download full resolution via product page

Proposed mass spectrometry fragmentation pathways for ethyl isovalerate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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